2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOTXYRITOERCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a piperidine core substituted at the 1-position with a sulfonyl group linked to a para-substituted phenoxy acetamide moiety. The 4-position of the piperidine is further functionalized with a 1-methyl-1H-pyrazol-3-yl group. Critical synthetic challenges include:
- Sulfonylation of the piperidine nitrogen.
- Coupling of the pyrazole ring to the piperidine.
- Formation of the phenoxy acetamide side chain.
The molecular formula C₁₇H₂₂N₄O₄S (MW: 378.4 g/mol) necessitates precise control over regioselectivity and stereochemistry during synthesis.
Synthetic Routes and Methodological Approaches
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks:
- 4-(1-Methyl-1H-pyrazol-3-yl)piperidine (Core).
- 4-(Chlorosulfonyl)phenol (Sulfonyl precursor).
- 2-Chloroacetamide (Acetamide precursor).
Stepwise Synthesis
Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine
Route A (Cyclocondensation):
Piperidine-4-carboxylic acid is treated with 1-methyl-1H-pyrazole-3-amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in dimethylformamide (DMF) at 0–5°C, followed by warming to room temperature.
Route B (Nucleophilic Substitution):
4-Chloropiperidine reacts with 1-methyl-1H-pyrazol-3-ol under basic conditions (K₂CO₃, acetonitrile, reflux), yielding the piperidine-pyrazole adduct.
Sulfonylation of Piperidine
The piperidine intermediate is sulfonylated using 4-(chlorosulfonyl)phenol in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to minimize side reactions, achieving yields of 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Phenoxy Acetamide Formation
The sulfonylated intermediate is coupled with 2-chloroacetamide via a nucleophilic aromatic substitution (SNAr) reaction. Potassium carbonate in acetone at 60°C facilitates the displacement of the chloride, forming the phenoxy acetamide linkage.
Optimization Strategies and Reaction Conditions
Solvent and Base Selection
Purification and Characterization
Chromatographic Techniques
Challenges and Alternative Pathways
Byproduct Formation
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- E-factor: 12.5 (kg waste/kg product), primarily from chromatographic steps.
- PMI (Process Mass Intensity): 28.7, indicating opportunities for solvent reduction.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formulas where explicit data were unavailable.
Key Observations :
- The target compound’s piperidine-sulfonyl-phenoxy backbone is distinct from benzimidazole-sulfonyl derivatives (e.g., 3x, 3ae), which exhibit higher molecular weights due to extended aromatic systems .
- Substituents such as 1-methylpyrazole in the target compound contrast with pyridylmethylsulfinyl groups in benzimidazole analogues, which may enhance solubility or binding specificity .
- The compound in shares a 4-methylpiperidine-sulfonyl motif but incorporates a benzisothiazolone ring instead of acetamide, highlighting divergent pharmacological targets .
Key Observations :
- The target compound’s synthetic pathway may face challenges similar to compound 2e , which showed a 30% yield under microwave-assisted conditions, possibly due to steric hindrance from the pyrazole group .
- Fluorinated analogues (e.g., 3m in ) and trifluoroethoxy-containing compounds (e.g., 3z in ) may exhibit improved metabolic stability compared to the target compound’s non-fluorinated structure .
Functional Group Impact on Properties
- Heterocyclic Moieties :
- The 1-methylpyrazole in the target compound may confer rigidity and moderate lipophilicity, whereas benzimidazole derivatives (3x, 3ae) offer extended π-π stacking interactions .
- Pyridine and triazole substituents (e.g., 2e, 7) could improve solubility via nitrogen lone-pair interactions with aqueous environments .
Biological Activity
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 376.48 g/mol. The structure features a piperidine ring, a sulfonamide group, and a phenoxy acetamide moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of piperidine have been linked to antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The sulfonamide moiety is particularly recognized for its antibacterial action through enzyme inhibition and interference with bacterial metabolism .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.625 | Antistaphylococcal |
| Compound B | 62.5 | Antienterococcal |
| Compound C | 31.108 | Antifungal |
Enzyme Inhibition
The compound is also evaluated for its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The inhibition of urease has also been noted, which may have implications in treating urinary tract infections.
Table 2: Enzyme Inhibition Potency
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit key enzymes in bacteria, disrupting their metabolic processes.
- Binding Affinity : The ability to bind to bovine serum albumin (BSA) suggests potential for bioavailability and prolonged action within biological systems .
Case Studies
A study conducted on piperidine derivatives demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial efficacy against resistant strains of bacteria. The specific case of a related compound showed a reduction in bacterial load in infected models, highlighting the therapeutic potential of such derivatives in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
